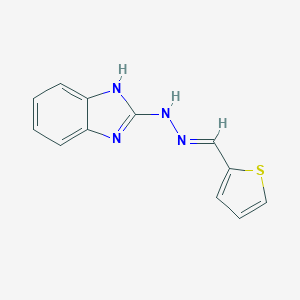
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, and its unique chemical structure has made it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of various kinases, such as AKT and ERK, that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine has been found to have various biochemical and physiological effects on the body. The compound has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. It also inhibits the growth and proliferation of cancer cells, which helps to slow down the progression of the disease. In addition, the compound has been found to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, there are also some limitations to using this compound in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with. In addition, the compound may have limited stability under certain conditions, which can affect its activity and efficacy.
Orientations Futures
There are several future directions for research on N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine. One potential avenue of research is to further investigate the compound's mechanism of action and its effects on various signaling pathways and enzymes. Another area of research is to explore the compound's potential applications in the treatment of other diseases, such as infectious diseases and autoimmune disorders. Additionally, researchers may investigate ways to optimize the synthesis and purification of the compound to improve its efficacy and stability.
Méthodes De Synthèse
The synthesis of N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine involves the reaction of 2-aminobenzimidazole and thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting compound is then purified using various techniques, such as recrystallization, column chromatography, or HPLC.
Applications De Recherche Scientifique
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
Numéro CAS |
5654-18-2 |
|---|---|
Nom du produit |
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine |
Formule moléculaire |
C12H10N4S |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
N-[(E)-thiophen-2-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H10N4S/c1-2-6-11-10(5-1)14-12(15-11)16-13-8-9-4-3-7-17-9/h1-8H,(H2,14,15,16)/b13-8+ |
Clé InChI |
OWKAHRHEDRVZBK-MDWZMJQESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=CS3 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=CS3 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



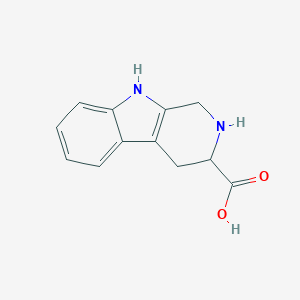
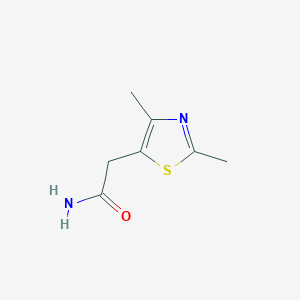
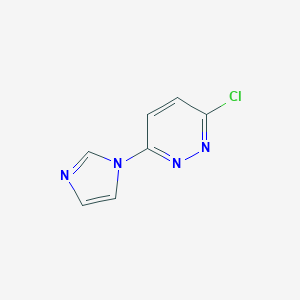
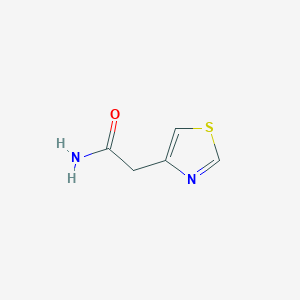
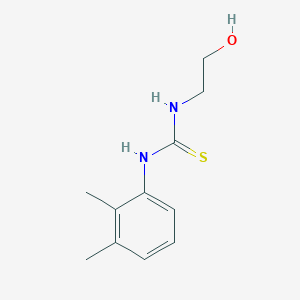
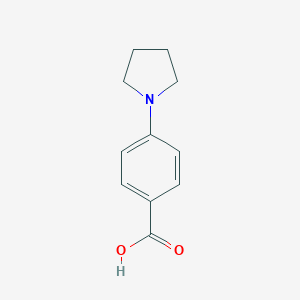
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
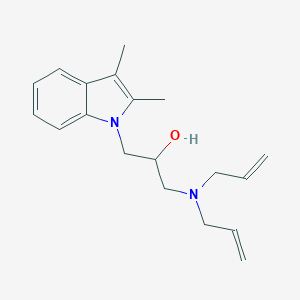
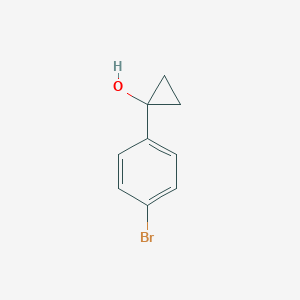
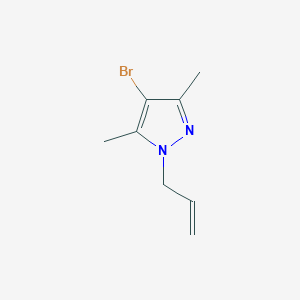
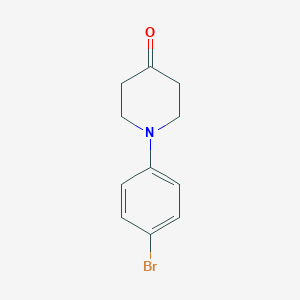
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)